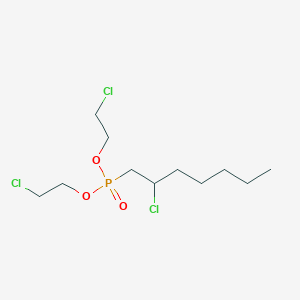![molecular formula C19H34N4O3Si2 B14265690 Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]- CAS No. 161227-60-7](/img/structure/B14265690.png)
Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]- is a chemical compound characterized by the presence of two pyrazole rings substituted with trimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]- typically involves the reaction of pyrazole derivatives with trimethylsilylating agents. Common reagents used in the synthesis include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction conditions often involve the use of anhydrous solvents and inert atmospheres to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply to the production of Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-.
化学反応の分析
Types of Reactions
Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]- involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Trimethylsilyl derivatives: Compounds with similar trimethylsilyl groups, such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide.
Pyrazole derivatives: Other pyrazole-based compounds with different substituents.
Uniqueness
Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]- is unique due to the combination of its trimethylsilyl and pyrazole moieties. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
特性
| 161227-60-7 | |
分子式 |
C19H34N4O3Si2 |
分子量 |
422.7 g/mol |
IUPAC名 |
bis[2-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]methanone |
InChI |
InChI=1S/C19H34N4O3Si2/c1-27(2,3)13-11-25-15-22-17(7-9-20-22)19(24)18-8-10-21-23(18)16-26-12-14-28(4,5)6/h7-10H,11-16H2,1-6H3 |
InChIキー |
FBYSZCWDFVQJFK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C(=CC=N1)C(=O)C2=CC=NN2COCC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate](/img/no-structure.png)
![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)

![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)


